molecular formula C16H16ClNO4S B3500094 methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B3500094
M. Wt: 353.8 g/mol
InChI Key: WAQSIXCGAXJYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CTK8E6825, and it is a member of the thiophene carboxylate family. In

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and tumor growth. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the role of inflammation and oxidative stress in various diseases. One limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, future research could explore the development of new derivatives of this compound with improved potency and reduced toxicity.

Scientific Research Applications

Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied extensively for its potential use in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-8-9(2)23-15(13(8)16(20)22-4)18-14(19)11-7-10(17)5-6-12(11)21-3/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSIXCGAXJYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

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